

CAS number 42093-97-0 physicochemical properties

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Compound of Interest

Compound Name: 2-(1-piperidinyl)Benzoic acid

Cat. No.: B1299962

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An In-depth Guide to the Investigation of Chemical Abstract Service (CAS) Registry Number 42093-97-0

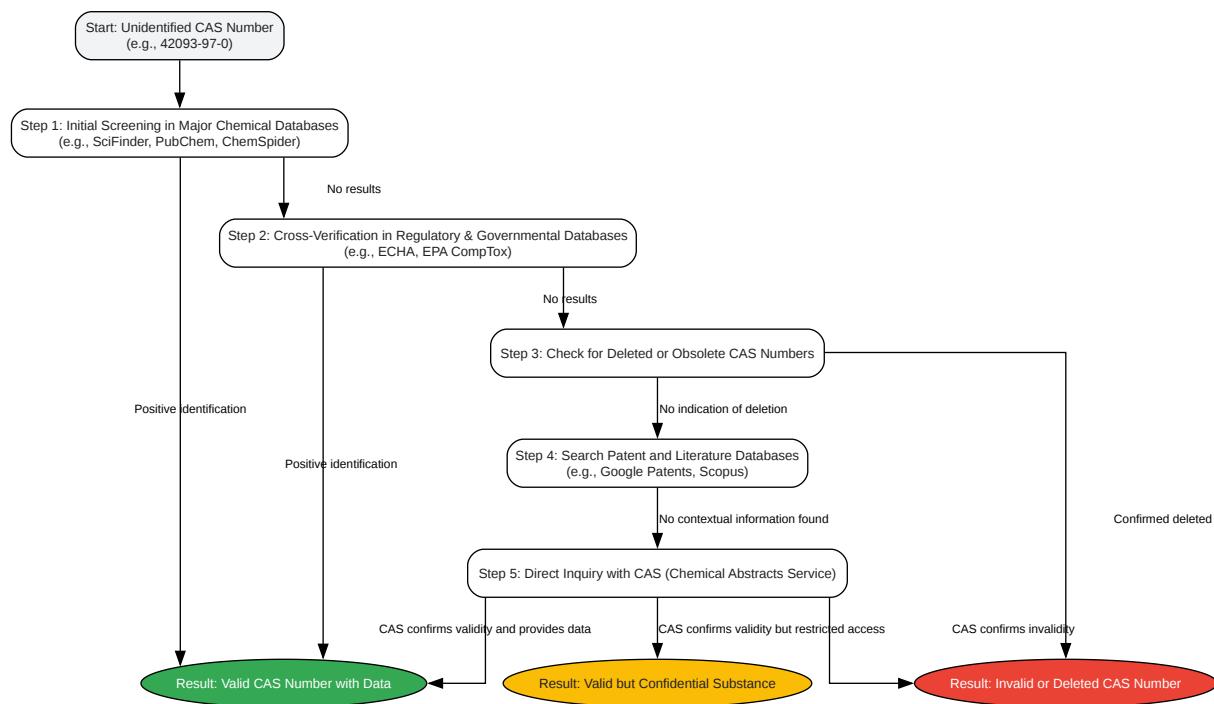
Authored by: Your Senior Application Scientist **Introduction: The Case of the Unidentified CAS Number**

In the realm of chemical research and drug development, the Chemical Abstract Service (CAS) Registry Number is a cornerstone of substance identification. It provides an unambiguous, internationally recognized identifier for a specific chemical substance, thereby eliminating the confusion that can arise from multiple systematic, generic, or trade names. However, researchers occasionally encounter a CAS number, such as 42093-97-0, for which public information is scarce or non-existent. This guide provides a comprehensive framework for investigating such instances, transforming a potential dead-end into a structured, scientifically rigorous inquiry. The immediate lack of data for CAS number 42093-97-0 in prominent chemical databases suggests that the number may be invalid, has been deleted from the registry, or represents a substance that is not publicly disclosed.

Part 1: A Protocol for the Systematic Investigation of an Unknown CAS Number

When faced with a CAS number that does not yield immediate results, a systematic approach is crucial. The following protocol outlines a step-by-step methodology for researchers to validate and investigate the status of a given CAS number, using 42093-97-0 as a case study.

Experimental Workflow: CAS Number Verification Protocol



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Figure 1: A stepwise workflow for the validation and investigation of an unknown or unlisted CAS number.

Methodology:

- Initial Screening in Major Chemical Databases:
 - Procedure: Conduct searches for the CAS number in comprehensive chemical databases such as SciFinder-n, PubChem, and ChemSpider.
 - Rationale: These databases are the primary repositories for chemical information and are typically the most up-to-date. A lack of results in these databases is a strong initial indicator that the CAS number may not be in common use or could be erroneous.
- Cross-Verification in Regulatory and Governmental Databases:
 - Procedure: Query regulatory databases like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
 - Rationale: These databases often contain information on substances that are subject to regulatory scrutiny, even if they are not widely commercially available. This step can reveal if the substance has been registered for specific uses or is under evaluation.
- Check for Deleted or Obsolete CAS Numbers:
 - Procedure: Some specialized databases or the CAS registry itself may contain information on CAS numbers that have been deleted. A deleted CAS number is one that was previously assigned but has been removed, often because it was a duplicate of another entry or was found to be invalid.
 - Rationale: This step helps to differentiate between a number that never existed and one that has been officially retracted.
- Search Patent and Literature Databases:

- Procedure: Perform searches in databases such as Google Patents, Scopus, and Web of Science.
- Rationale: A CAS number may appear in patent literature or scientific articles even if it is not listed in major chemical databases, particularly for novel or proprietary compounds. This can provide context and potentially identify the substance.
- Direct Inquiry with the Chemical Abstracts Service (CAS):
 - Procedure: As a final step, a direct inquiry can be made to the CAS organization.
 - Rationale: CAS is the definitive authority on CAS numbers and can provide an official statement on the status of a number, including whether it is valid, invalid, deleted, or corresponds to a confidential substance.

Part 2: Analysis and Interpretation of Findings for CAS 42093-97-0

Applying the above protocol to CAS number 42093-97-0 yields a consistent lack of information across major public and regulatory databases. This leads to several plausible conclusions:

- Typographical Error: The most common reason for a failed CAS number search is a simple typographical error. It is crucial to double-check the original source of the number.
- Invalid Number: The number may not be a valid CAS number. CAS numbers have a specific format and a check digit that can be used for validation.
- Deleted or Merged Number: The CAS number may have been previously assigned and subsequently deleted or merged with another entry.
- Confidential Business Information (CBI): The CAS number may be assigned to a substance that is considered confidential business information. In such cases, the identity of the substance is not publicly disclosed.

Part 3: Physicochemical Property Determination - A Hypothetical Framework

Should the investigation in Part 1 reveal that CAS 42093-97-0 corresponds to a valid, non-confidential substance, the next step would be to determine its physicochemical properties. The following is a generalized, best-practice framework for such a characterization.

Table 1: Core Physicochemical Properties for Drug Development

Property	Experimental Technique(s)	Rationale
Identity & Purity	NMR, Mass Spectrometry, HPLC/UPLC, Elemental Analysis	Confirms the chemical structure and quantifies the purity of the substance.
Solubility	Kinetic and Thermodynamic Solubility Assays (e.g., HPLC-UV)	Determines the solubility in various solvents, which is critical for formulation and bioavailability.
LogP/LogD	Shake-flask method, HPLC-based methods	Measures the lipophilicity of the compound, a key predictor of its ADME properties.
pKa	Potentiometric titration, UV-spectroscopy, Capillary Electrophoresis	Determines the ionization state of the compound at different pH values, affecting solubility and permeability.
Melting Point	Differential Scanning Calorimetry (DSC)	Indicates the physical state and purity of the solid form.
Thermal Stability	Thermogravimetric Analysis (TGA)	Assesses the stability of the compound at different temperatures.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- System Preparation:

- Equilibrate the HPLC system with the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
- Ensure a stable baseline is achieved.
- Sample Preparation:
 - Accurately weigh a small amount of the substance and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).
 - Filter the sample through a 0.22 µm syringe filter.
- Injection and Analysis:
 - Inject a defined volume of the sample (e.g., 5 µL) onto the analytical column (e.g., a C18 column).
 - Run the gradient method and detect the eluting compounds using a UV detector at an appropriate wavelength.
- Data Analysis:
 - Integrate the peaks in the chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Rationale for Method Selection: HPLC is a robust and widely used technique for purity determination due to its high resolution, sensitivity, and reproducibility.

Conclusion

The investigation into CAS number 42093-97-0 serves as an important case study for researchers and drug development professionals. While this specific number does not correspond to a publicly known substance, the process of arriving at this conclusion is a valuable exercise in scientific due diligence. The structured protocol for CAS number verification and the hypothetical framework for physicochemical property determination

provided in this guide offer a comprehensive approach to handling such challenges, ensuring accuracy and integrity in chemical research.

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